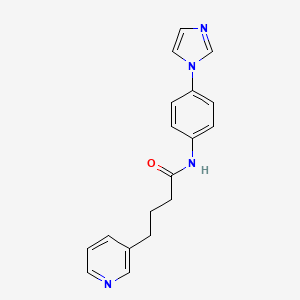![molecular formula C20H21N3OS B7433891 N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has shown promising results in various studies.
作用机制
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide involves the inhibition of HDACs and CAs. It binds to the active site of these enzymes and prevents their activity, leading to the accumulation of acetylated histones and a decrease in CO2 production, respectively. This inhibition has downstream effects on gene expression and pH regulation, respectively, which can lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide depend on the specific enzymes that it inhibits. Inhibition of HDACs leads to the accumulation of acetylated histones, which can lead to changes in gene expression and cell differentiation. Inhibition of CAs leads to a decrease in CO2 production, which can affect pH regulation and lead to changes in cellular metabolism. These effects can have therapeutic benefits in various diseases, but they can also have unintended consequences, such as off-target effects and toxicity.
实验室实验的优点和局限性
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of HDACs and CAs, which allows for the study of these enzymes in vitro and in vivo. Another advantage is its specificity for these enzymes, which allows for the study of their individual roles in various diseases. However, one limitation is its potential off-target effects, which can complicate the interpretation of experimental results. Another limitation is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide. One direction is the development of more potent and specific inhibitors of HDACs and CAs, which can lead to more effective treatments for various diseases. Another direction is the study of the downstream effects of HDAC and CA inhibition, which can lead to a better understanding of their roles in disease pathogenesis. Finally, the development of more sophisticated experimental models, such as organoids and patient-derived xenografts, can lead to a better understanding of the efficacy and toxicity of these inhibitors in a more clinically relevant setting.
合成方法
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide involves several steps. The first step involves the reaction of 2-bromo-4'-methylthiobenzophenone with sodium ethoxide to form 4'-methylthio-2-ethoxybenzophenone. This intermediate is then reacted with 1-ethyl-3-(2-bromoacetyl)pyrazole to form N-[(1-ethylpyrazol-3-yl)methyl]-4'-methylthio-2-ethoxybenzophenone. Finally, this intermediate is reacted with ammonia to form the desired product, N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide.
科学研究应用
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. CAs, on the other hand, are enzymes that play a crucial role in regulating pH and CO2 levels in the body and their dysregulation has been linked to various diseases such as glaucoma, epilepsy, and cancer. Therefore, the inhibition of HDACs and CAs by N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide has potential therapeutic applications in the treatment of these diseases.
属性
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-23-13-12-17(22-23)14-21-20(24)16-8-10-18(11-9-16)25-19-7-5-4-6-15(19)2/h4-13H,3,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNBYQLIKZCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)